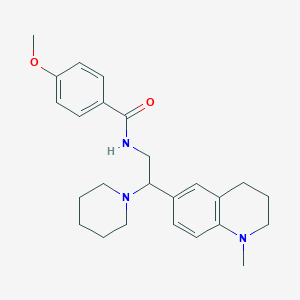

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Beschreibung

4-Methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked via an ethylamine spacer to a piperidine ring and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. Such features are common in ligands targeting central nervous system (CNS) receptors, though its specific biological targets remain uncharacterized in the provided evidence.

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O2/c1-27-14-6-7-20-17-21(10-13-23(20)27)24(28-15-4-3-5-16-28)18-26-25(29)19-8-11-22(30-2)12-9-19/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELIYAFROYUKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Attachment of the Benzamide Group: The final step involves the coupling of the intermediate with 4-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the tetrahydroquinoline moiety.

Reduction: Reduction reactions can occur at the carbonyl group of the benzamide or the double bonds within the tetrahydroquinoline ring.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a secondary amine.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving benzamide derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active benzamides.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of this compound would likely involve interaction with specific molecular targets, such as receptors or enzymes. The benzamide moiety is known to interact with dopamine receptors, suggesting potential antipsychotic or antiemetic effects. The tetrahydroquinoline and piperidine rings could contribute to binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations and Implications

Below is a comparative analysis based on available evidence:

Pharmacological and Physicochemical Insights

Substituent Effects: Methoxy vs. Piperidine vs. 4-Methylpiperazine: Methylpiperazine increases basicity (pKa), which may enhance solubility but reduce blood-brain barrier permeability compared to piperidine.

Chirality and Stereochemistry :

- Enantiomers of thiophene-2-carboximidamide derivatives () exhibit distinct optical rotations ([α] values) and retention times, underscoring the importance of stereochemistry in receptor recognition.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Key Analogs

| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 3.2 | 5 | 8 | 68.5 |

| 4-Isopropoxy Analog | 3.5 | 6 | 9 | 72.1 |

| Ethanediamide Derivative | 2.8 | 7 | 7 | 98.3 |

| Thiophene-2-carboximidamide (S-enantiomer) | 2.1 | 4 | 6 | 64.2 |

Critical Analysis and Limitations

- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogies.

- Methodological Constraints : Crystallographic data (e.g., ) highlight conformational preferences (e.g., chair piperidine), but correlations with bioactivity remain speculative.

- Synthetic Challenges : Chiral separations (e.g., supercritical fluid chromatography in ) are critical for enantiomer-specific activity but increase development complexity.

Biologische Aktivität

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cognition. This article explores its biological activity, including its interactions with specific receptors, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide |

| CAS Number | 922091-95-0 |

| Molecular Formula | CHNO |

| Molecular Weight | 407.5 g/mol |

The compound primarily acts as a selective ligand for the dopamine D4 receptor (D4R), which is implicated in various cognitive functions such as attention and decision-making. Studies have demonstrated that D4R-selective compounds can enhance cognitive performance in animal models. For example, compounds similar to this one have shown to improve performance in tasks assessing memory and cognitive flexibility .

Dopamine D4 Receptor Interaction

Research indicates that 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibits agonistic activity at the D4R. This receptor is known for its role in modulating neurotransmitter release and influencing behavioral outcomes. The compound's selectivity for D4R over other dopamine receptors (D2R and D3R) suggests a potential for fewer side effects associated with broader-spectrum dopaminergic agents .

Cognitive Enhancement

In vivo studies have highlighted the compound's ability to enhance cognitive functions. For instance, it has been shown to improve performance in social recognition tasks and novel object recognition tasks in rodent models. These findings suggest that the compound may have therapeutic potential for conditions characterized by cognitive deficits, such as schizophrenia or attention deficit hyperactivity disorder (ADHD) .

Case Studies

A notable study evaluated a series of D4R-selective compounds, including derivatives of tetrahydroquinoline. In this study, compounds were assessed for their effects on cognitive tasks. The results indicated that certain structural modifications led to increased efficacy at D4R and improved cognitive outcomes in animal models .

Structure-Activity Relationship (SAR)

The structure of 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide provides insights into its biological activity. Modifications to the piperidine and tetrahydroquinoline moieties play a crucial role in determining receptor selectivity and efficacy. The presence of the methoxy group is thought to enhance lipophilicity and receptor binding affinity .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent systems. Key steps include:

- Amide coupling : Reacting intermediates like tetrahydroquinoline derivatives with benzamide precursors under reflux conditions (e.g., acetonitrile, 4–5 hours) .

- Purification : Precipitation with distilled water, followed by filtration and drying, achieves yields up to 85% .

- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion , while HPLC or GC-MS validates purity .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Key Parameters | Yield | Reference |

|---|---|---|---|---|

| Amidation | Acetonitrile, K₂CO₃, reflux | 4–5 hours | 75–85% | |

| Purification | Water precipitation | Room temperature | 80–90% purity |

Q. Which analytical techniques confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regiochemistry of methoxy and piperidine groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 263.34 g/mol for related analogs) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side-product formation?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps .

- Catalyst screening : Tertiary amines (e.g., DIPEA) improve coupling efficiency in benzamide formation .

- Temperature gradients : Gradual heating (e.g., 60°C → 80°C) reduces decomposition of heat-sensitive intermediates .

- Real-time monitoring : GC-MS tracks byproduct formation, enabling mid-reaction adjustments .

Q. How can contradictions between computational models and experimental spectral data be resolved?

- Theoretical reassessment : Align computational parameters (e.g., DFT functional, basis sets) with experimental conditions (e.g., solvent dielectric constant) .

- Multi-technique validation : Cross-reference NMR/IR data with X-ray crystallography (if crystals are obtainable) .

- Dynamic effects : Account for conformational flexibility in molecular dynamics simulations to explain unexpected NOE correlations .

Q. What strategies are recommended for designing pharmacological assays based on structural features?

- Target selection : Prioritize enzymes (e.g., kinases, GPCRs) with binding pockets complementary to the compound’s tetrahydroquinoline and piperidine motifs .

- In vitro assays : Use fluorescence polarization to measure binding affinity to purified targets .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, guided by the methoxy group’s susceptibility to oxidation .

Methodological Considerations for Data Contradictions

- Case Study : If bioactivity data conflicts across cell lines, conduct:

- Dose-response profiling : Test concentrations from 1 nM–100 μM to rule out off-target effects .

- Proteomic analysis : Identify differential protein expression in responsive vs. non-responsive models .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to validate significance thresholds (p < 0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.